Enhanced Lipophilicity Through Methylene Spacer Insertion
The target compound incorporates a methylene spacer between the piperidine ring and the sulfur atom, which significantly increases lipophilicity compared to the direct-thioether analog (CAS 1353955-67-5). Its computed LogP is 2.26, representing a ΔlogP of +0.31 compared to the direct-attachment analog (LogP 1.95) . This quantifiable difference directly impacts membrane permeability and biological distribution for early-phase lead optimization.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.26 (Computed) |
| Comparator Or Baseline | 4-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353955-67-5): LogP = 1.95 (Computed) |
| Quantified Difference | +0.31 log unit increase in lipophilicity |
| Conditions | Computed physicochemical properties from authoritative database (ChemSrc) |
Why This Matters
A higher logP for the target compound enables superior passive membrane permeation, which is a critical selection criterion for central nervous system (CNS) or cellularly penetrant drug candidates versus its less lipophilic analog.
